7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine
Overview
Description
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C12H9N3O2S and a molecular weight of 259.29 . It is a solid substance that is stored in a refrigerator . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance that is stored in a refrigerator . The compound has a molecular weight of 259.29 .Scientific Research Applications
Antimicrobial Activity
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine and its derivatives have been explored for their antimicrobial properties. Research conducted by Mittal et al. (2011) synthesized several new substituted tricyclic compounds, including 7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine. These compounds exhibited significant antibacterial and antifungal activities against various bacteria and fungi, indicating their potential in antimicrobial drug development (Mittal, Sarode, & Vidyasagar, 2011).
Antitumor and Antifolate Activity
The compound has been studied for its role as an antitumor agent and dihydrofolate reductase (DHFR) inhibitor. Gangjee et al. (2007) synthesized various analogues, including classical antifolates, as potential DHFR inhibitors and antitumor agents. These compounds, derived from 7H-pyrrolo[2,3-d]pyrimidine, showed significant inhibition of human DHFR and tumor cell growth, highlighting their potential in cancer treatment (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).
DNA Interaction Studies
Research has also focused on understanding the interaction of pyrrolo[2,3-d]pyrimidine derivatives with DNA. Ranasinghe et al. (2005) synthesized substituted 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleoside analogues, which were incorporated into triplex forming oligonucleotides. These compounds showed selective binding to CG inversions in DNA triple helices, demonstrating their potential in DNA recognition and interaction studies (Ranasinghe, Rusling, Powers, Fox, & Brown, 2005).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H317, H319, H320, H335 . Precautionary measures include P261, P280, P305, P338, P351 . These codes correspond to specific safety and hazard guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Mechanism of Action
Target of Action
The primary targets of 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine are certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
This compound interacts with its targets, leading to an inhibitory response against the expression and activities of these inflammatory mediators . This interaction results in potent anti-inflammatory effects .
Biochemical Pathways
This compound affects the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acids and the regulation of enzymatic reactions . The compound’s interaction with these pathways can lead to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-inflammatory activity . By inhibiting key inflammatory mediators, the compound can potentially alleviate inflammation and related symptoms .
properties
IUPAC Name |
7-(benzenesulfonyl)pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-6-10-8-13-9-14-12(10)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDVTTFTHMIQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.